tert-Butyl 4-(4-(5-chloro-2-hydroxyphenyl)pyridin-2-yl)piperazine-1-carboxylate
Overview
Description
Tert-Butyl 4-(4-(5-chloro-2-hydroxyphenyl)pyridin-2-yl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C20H24ClN3O3 and its molecular weight is 389.88. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Tert-butyl 4-(4-(5-chloro-2-hydroxyphenyl)pyridin-2-yl)piperazine-1-carboxylate and its derivatives have been synthesized and characterized using various methods. For example, Sanjeevarayappa et al. (2015) synthesized a closely related compound using condensation reactions, characterized by spectroscopic methods and X-ray diffraction studies. This compound demonstrated weak antibacterial and moderate anthelmintic activities (Sanjeevarayappa et al., 2015).
Catalytic Applications
In the field of catalysis, polymethacrylates containing piperazine derivatives, similar to this compound, have been developed. Mennenga et al. (2015) reported the synthesis and polymerization of such compounds, which showed effectiveness as catalysts in acylation chemistry (Mennenga et al., 2015).
Crystal Structure Analysis
The crystal structure of various tert-butyl piperazine-1-carboxylate derivatives has been extensively studied. Gumireddy et al. (2021) prepared a sterically congested piperazine derivative, illustrating its novel chemistry and potential pharmacological applications (Gumireddy et al., 2021).
Biological Evaluation
In the realm of biological evaluation, compounds structurally similar to this compound have been assessed for their biological activities. For instance, Nie et al. (2020) studied the analgesic activity of a compound analogous to tert-butyl piperazine-1-carboxylate, highlighting its potential in alleviating chronic pain (Nie et al., 2020).
Future Directions
The future directions for research on similar compounds involve further exploration of their diverse biological activities and potential applications in medicine, agriculture, energy, and other fields . The incorporation of the piperazine ring is considered an important synthetic strategy in the field of drug discovery .
Properties
IUPAC Name |
tert-butyl 4-[4-(5-chloro-2-hydroxyphenyl)pyridin-2-yl]piperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O3/c1-20(2,3)27-19(26)24-10-8-23(9-11-24)18-12-14(6-7-22-18)16-13-15(21)4-5-17(16)25/h4-7,12-13,25H,8-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNXUMKPEHPAGQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CC(=C2)C3=C(C=CC(=C3)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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